4-Methylterbinafine hydrochloride

説明

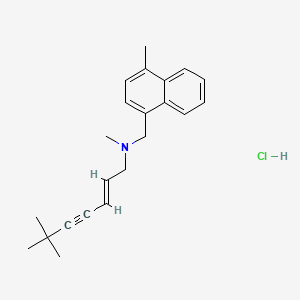

Structure

3D Structure of Parent

特性

IUPAC Name |

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N.ClH/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4;/h6-8,10-14H,16-17H2,1-5H3;1H/b10-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWRQBRLTBNAKG-AAGWESIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877265-33-3 | |

| Record name | N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877265-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylterbinafine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTERBINAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY29D4DC0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylterbinafine Hydrochloride

Foreword: Understanding 4-Methylterbinafine in Context

4-Methylterbinafine hydrochloride is a close structural analog of the potent antifungal agent Terbinafine.[1] Chemically designated as (2E)-N,6,6-Trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]-hept-2-en-4-yn-1-amine hydrochloride, it is primarily recognized as a process-related impurity in the industrial synthesis of Terbinafine hydrochloride, specifically designated as European Pharmacopoeia (EP) Impurity D.[2][3] The presence of this impurity typically arises from the use of 4-methylnaphthalene-contaminated naphthalene in the synthesis of the key intermediate, N-methyl-1-naphthalenemethanamine.[2] A thorough understanding of its synthesis is therefore critical for drug development professionals and researchers focused on the purity, efficacy, and safety of Terbinafine-based antifungal therapies. This guide provides a detailed, scientifically-grounded exposition of a plausible and robust synthetic pathway for 4-Methylterbinafine hydrochloride, drawing upon established methodologies for Terbinafine and its analogs.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-Methylterbinafine hydrochloride is predicated on a convergent approach, wherein two key fragments are synthesized independently and subsequently coupled to form the final molecular scaffold. This strategy offers significant advantages in terms of efficiency and purification of intermediates. The two primary synthons are:

-

N,4-dimethyl-1-naphthalenemethanamine (The "Naphthalene Moiety"): This intermediate provides the substituted naphthalene core of the target molecule.

-

(E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (The "Allylic Side Chain"): This C7 fragment contains the crucial allylic chloride and the tert-butylacetylene group characteristic of the allylamine class of antifungals.

The final step involves the nucleophilic substitution of the allylic chloride by the secondary amine of the naphthalene moiety, followed by salt formation with hydrochloric acid to yield the target compound.

Caption: Convergent synthesis pathway for 4-Methylterbinafine hydrochloride.

Part 1: Synthesis of the Naphthalene Moiety (N,4-dimethyl-1-naphthalenemethanamine)

The synthesis of this key intermediate begins with 4-methylnaphthalene and proceeds through a chloromethylation, formylation, and subsequent hydrolysis.

Step 1.1: Chloromethylation of 4-Methylnaphthalene

The initial step involves the introduction of a chloromethyl group onto the 1-position of 4-methylnaphthalene. This is a variation of the Blanc chloromethylation reaction.

-

Reaction: 4-Methylnaphthalene + Formaldehyde + HCl → 1-Chloromethyl-4-methylnaphthalene

-

Rationale: This electrophilic aromatic substitution is directed to the highly activated alpha-position of the naphthalene ring. The use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) generates the chloromethyl cation (+CH₂Cl) as the electrophile.

Step 1.2: Formylation and Amination

The resulting 1-chloromethyl-4-methylnaphthalene is then reacted with an amine source to introduce the N-methylamino group. A common industrial approach for the analogous terbinafine intermediate involves a two-step process via formylation.

-

Reaction: 1-Chloromethyl-4-methylnaphthalene + Methylformamide → N-methyl-N-((4-methylnaphthalen-1-yl)methyl)formamide

-

Rationale: This step avoids the direct use of methylamine gas, which can be challenging to handle on a large scale. Methylformamide serves as a convenient and safer source of the methylamino group.

Step 1.3: Hydrolysis to the Secondary Amine

The formamide intermediate is then hydrolyzed under acidic conditions to yield the desired secondary amine.

-

Reaction: N-methyl-N-((4-methylnaphthalen-1-yl)methyl)formamide + H₂O/H⁺ → N,4-dimethyl-1-naphthalenemethanamine + Formic Acid

-

Rationale: Acid-catalyzed hydrolysis cleaves the formyl group, liberating the free secondary amine which is crucial for the subsequent coupling reaction.[4]

Caption: Workflow for the synthesis of the naphthalene moiety.

Part 2: Synthesis of the Allylic Side Chain ((E)-1-chloro-6,6-dimethyl-2-hepten-4-yne)

This side chain is constructed from tert-butylacetylene and acrolein. The stereochemistry of the double bond is critical and is established in the final chlorination step.

Step 2.1: Formation of the Acetylide

The synthesis begins with the deprotonation of tert-butylacetylene to form a nucleophilic acetylide.

-

Reaction: tert-Butylacetylene + n-Butyllithium → Lithium tert-butylacetylide + Butane

-

Rationale: n-Butyllithium is a strong base capable of deprotonating the terminal alkyne. This reaction is typically carried out at low temperatures (e.g., -70°C) in an inert solvent like tetrahydrofuran (THF) to prevent side reactions.[5] Alternatively, a Grignard reagent such as ethylmagnesium bromide can be used.[5]

Step 2.2: Reaction with Acrolein

The acetylide then undergoes a nucleophilic attack on the carbonyl carbon of acrolein.

-

Reaction: Lithium tert-butylacetylide + Acrolein → 6,6-dimethylhept-1-en-4-yn-3-ol

-

Rationale: This reaction forms the carbon skeleton of the side chain and introduces a hydroxyl group, which will be the leaving group in the subsequent substitution reaction.[5]

Step 2.3: Allylic Rearrangement and Chlorination

The final step in the side-chain synthesis is the conversion of the alcohol to the allylic chloride. This is a crucial step that also establishes the desired (E)-stereochemistry of the double bond.

-

Reaction: 6,6-dimethylhept-1-en-4-yn-3-ol + Thionyl Chloride (SOCl₂) → (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

-

Rationale: The reaction with thionyl chloride proceeds via an SNi' mechanism (Substitution Nucleophilic internal with allylic rearrangement). This concerted mechanism favors the formation of the thermodynamically more stable (E)-isomer.

Part 3: Final Coupling and Hydrochloride Salt Formation

Step 3.1: Nucleophilic Substitution

The two synthesized fragments are coupled via a nucleophilic substitution reaction.

-

Reaction: N,4-dimethyl-1-naphthalenemethanamine + (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne → 4-Methylterbinafine (free base)

-

Rationale: The secondary amine of the naphthalene moiety acts as a nucleophile, displacing the chloride from the allylic side chain. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to neutralize the HCl generated.[6][7] The use of a polar aprotic solvent such as dimethylformamide (DMF) or simply water can facilitate this reaction.[6][7]

Step 3.2: Hydrochloride Salt Formation

The final step is the conversion of the free base to the more stable and water-soluble hydrochloride salt.

-

Reaction: 4-Methylterbinafine (free base) + HCl → 4-Methylterbinafine hydrochloride

-

Rationale: The free base is dissolved in a suitable organic solvent (e.g., acetone or ethyl acetate), and a solution of hydrochloric acid is added.[8] The hydrochloride salt precipitates out of the solution and can be isolated by filtration. This process also serves as a final purification step.

Experimental Protocols

Protocol 1: Synthesis of N,4-dimethyl-1-naphthalenemethanamine

-

Chloromethylation: To a stirred solution of 4-methylnaphthalene (1.0 eq) and paraformaldehyde (1.2 eq) in glacial acetic acid, slowly bubble hydrogen chloride gas at room temperature. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and extract with toluene. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Formylation and Amination: To the crude 1-chloromethyl-4-methylnaphthalene (1.0 eq), add methylformamide (3.0 eq) and heat the mixture to 120-130°C. Maintain the temperature for 4-6 hours. Cool the reaction mixture and partition between water and toluene. Separate the organic layer, wash with water, and concentrate to yield crude N-methyl-N-((4-methylnaphthalen-1-yl)methyl)formamide.

-

Hydrolysis: Suspend the crude formamide (1.0 eq) in 10% aqueous sulfuric acid.[4] Heat the mixture to reflux (approximately 100°C) for 4 hours.[4] Cool the reaction to room temperature and wash with toluene to remove any non-basic impurities.[4] Basify the aqueous layer to pH >10 with a 50% sodium hydroxide solution. Extract the product with toluene, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N,4-dimethyl-1-naphthalenemethanamine.

Protocol 2: Synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

-

Acetylide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve tert-butylacetylene (1.0 eq) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C. Stir the resulting solution for 1 hour at this temperature.

-

Reaction with Acrolein: To the acetylide solution, add freshly distilled acrolein (1.0 eq) dropwise, again maintaining the temperature below -70°C. After the addition is complete, allow the reaction to stir for an additional 2 hours at -78°C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 6,6-dimethylhept-1-en-4-yn-3-ol.

-

Chlorination: Dissolve the crude alcohol (1.0 eq) in an appropriate solvent such as dichloromethane. Cool the solution to 0°C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3-4 hours. Carefully pour the reaction mixture into ice water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.

Protocol 3: Synthesis of 4-Methylterbinafine Hydrochloride

-

Coupling: In a round-bottom flask, combine N,4-dimethyl-1-naphthalenemethanamine (1.0 eq), (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (1.0 eq), and potassium carbonate (1.5 eq) in water.[6] Heat the mixture to 80°C and stir vigorously for 4 hours.[6] After cooling to room temperature, extract the mixture with ethyl acetate.[6] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Salt Formation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude 4-Methylterbinafine free base. Dissolve the crude product in acetone.[8] Add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH ~2). Cool the mixture to -5 to -10°C and stir for 2 hours to facilitate precipitation.[8] Collect the solid by filtration, wash with cold acetone, and dry under vacuum at 40°C to yield 4-Methylterbinafine hydrochloride as a white to off-white solid.[8]

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Purity (HPLC) |

| 1.3 | N-methyl-N-((4-methylnaphthalen-1-yl)methyl)formamide | 10% H₂SO₄ | Water | Reflux | 80-90% | >98% |

| 2.3 | 6,6-dimethylhept-1-en-4-yn-3-ol | SOCl₂ | Dichloromethane | 0 to RT | 75-85% | >95% (E-isomer) |

| 3.1 | N,4-dimethyl-1-naphthalenemethanamine, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne | K₂CO₃ | Water | 80 | 85-95% (crude) | >90% |

| 3.2 | 4-Methylterbinafine (free base) | HCl | Acetone | -5 to -10 | 90-95% (recrystallization) | >99.5% |

Conclusion

The synthesis of 4-Methylterbinafine hydrochloride, while primarily of interest in the context of impurity profiling for Terbinafine, follows a logical and well-established chemical pathway. The convergent approach, leveraging the nucleophilic character of a bespoke secondary amine and an electrophilic allylic chloride, is both robust and scalable. Mastery of this synthesis is not only crucial for the preparation of analytical standards for quality control in the pharmaceutical industry but also provides a versatile platform for the exploration of other Terbinafine analogs, potentially leading to the discovery of new antifungal agents with improved properties. The protocols and rationale detailed in this guide offer a comprehensive framework for researchers and drug development professionals to confidently approach the synthesis of this and related compounds.

References

- US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents.

-

Journal of Chemical Health Risks Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025-04-20). Available at: [Link]

- WO 2005/110968 A1 - IMPROVED PROCESS FOR THE PREPARATION OF TERBINAFINE HYDROCHLORIDE - Google Patents. (2005-11-24).

-

Synthesis And Antifungal Activity Of Terbinafine Analogues. Available at: [Link]

-

Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - NIH. Available at: [Link]

- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.

- US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents.

Sources

- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-na… [cymitquimica.com]

- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Terbinafine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents [patents.google.com]

- 8. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]

4-Methylterbinafine hydrochloride chemical properties and structure

An In-depth Technical Guide to 4-Methylterbinafine Hydrochloride: Structure, Properties, and Pharmaceutical Context

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methylterbinafine hydrochloride, a molecule of significant interest in the pharmaceutical sciences. As a primary related compound of the widely used antifungal agent Terbinafine, understanding its chemical properties, synthesis, and analytical characterization is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple data summary to explain the causality behind its scientific relevance and the methodologies used for its study.

Introduction: The Significance of a Related Compound

4-Methylterbinafine hydrochloride is recognized primarily as a process-related impurity and potential degradant of Terbinafine.[1] In the rigorous landscape of pharmaceutical manufacturing, the maxim "what you don't control, you can't validate" is fundamental. The study of such related compounds is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Terbinafine, an allylamine antifungal, functions by potently inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4] The structural similarity of 4-Methylterbinafine to its parent compound necessitates a thorough investigation into its own potential pharmacological and toxicological profile.

Chemical Identity and Physicochemical Properties

The core structure of 4-Methylterbinafine hydrochloride closely mirrors that of Terbinafine, with the key distinction being the addition of a methyl group at the 4-position of the naphthalene ring system.[5] This seemingly minor modification can have significant implications for its physicochemical properties and biological activity.

Core Identification

A summary of the key identifiers for 4-Methylterbinafine hydrochloride is presented below.

| Identifier | Value | Reference |

| IUPAC Name | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | [5] |

| CAS Number | 877265-33-3 | [5] |

| Molecular Formula | C₂₂H₂₈ClN | [5] |

| Molecular Weight | 341.9 g/mol | [5] |

| Synonyms | Terbinafine EP Impurity D HCl, Terbinafine USP Related Compound D | [1][6] |

| Parent Compound | 4-Methylterbinafine (CAS: 151222-50-3) |

Chemical Structure

The two-dimensional structure of 4-Methylterbinafine hydrochloride highlights its key functional groups: a tertiary amine, an enyne moiety, a tert-butyl group, and the characteristic 4-methylnaphthalene group.

Caption: Generalized synthetic workflow for 4-Methylterbinafine HCl.

Analytical Method: RP-HPLC for Impurity Profiling

The gold standard for separating and quantifying Terbinafine and its structurally similar impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [2]The choice of a cyano (CN) column is often strategic, as it offers alternative selectivity compared to standard C8 or C18 phases, which can be crucial for resolving compounds with minor structural differences like an additional methyl group.

Protocol: Simultaneous Determination of Terbinafine and Related Impurities

-

Chromatographic System:

-

Column: NUCLEOSIL 100-5-CN

-

Mobile Phase: A mixture of tetrahydrofuran, acetonitrile, and citrate buffer (pH 4.50) in a 10:20:70 (v/v/v) ratio. The buffered aqueous component is critical for controlling the ionization state of the amine analytes, ensuring reproducible retention times.

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 226 nm. This wavelength is chosen to provide a good response for both Terbinafine and its impurities.

-

Internal Standard: Propylparaben. The use of an internal standard corrects for variations in injection volume and system response, leading to higher quantitative accuracy.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Terbinafine HCl sample in the mobile phase to a known concentration.

-

Spike with the internal standard solution.

-

Filter through a 0.45 µm filter to remove particulates before injection.

-

-

Validation Parameters:

-

Specificity: Demonstrated by the baseline resolution of 4-Methylterbinafine from Terbinafine and other known impurities.

-

Linearity: Assessed over a concentration range relevant to the expected impurity levels (e.g., 0.05% to 1.0% of the API concentration).

-

Limit of Detection (LOD) & Quantitation (LOQ): Determined to ensure the method is sensitive enough to detect impurities at levels required by regulatory bodies. For 4-Methylterbinafine and other impurities, LODs are typically in the range of 0.02 to 0.1 µg/mL. * Accuracy & Precision: Evaluated by analyzing spiked samples at different concentration levels.

-

This self-validating protocol ensures that the method is robust, reliable, and fit for its intended purpose in a quality control environment.

Pharmacological Context and Hypothesized Mechanism

Established Mechanism of Terbinafine

Terbinafine's antifungal activity is derived from its specific, non-competitive inhibition of squalene epoxidase. [3][7]This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the formation of ergosterol, the primary sterol in fungal cell membranes. Inhibition of this enzyme has a dual fungicidal effect:

-

Ergosterol Depletion: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately cell death. [4]2. Squalene Accumulation: The buildup of the squalene precursor to toxic intracellular levels is believed to be the primary fungicidal mechanism. [4][8]

Caption: Fungal ergosterol pathway showing the site of action.

Hypothesized Activity of 4-Methylterbinafine Hydrochloride

Given the high degree of structural conservation, it is scientifically reasonable to hypothesize that 4-Methylterbinafine hydrochloride also targets squalene epoxidase. The critical question for drug development is whether the addition of the methyl group on the naphthalene ring alters the binding affinity and, consequently, the potency.

-

Potential Steric Hindrance: The methyl group could introduce steric clash with amino acid residues in the enzyme's binding pocket, potentially reducing its inhibitory activity compared to Terbinafine.

-

Altered Electronic Properties: Conversely, the electron-donating nature of the methyl group could subtly alter the electronic distribution of the naphthalene ring, which might enhance or slightly modify its interaction with the enzyme.

The causality for investigating this compound is clear: if 4-Methylterbinafine hydrochloride retains significant antifungal activity, its presence as an impurity might not negatively impact efficacy. However, if it is inactive but competes for the same binding site, it could act as an antagonist. If it has a different off-target activity, it could introduce a new toxicological risk. These possibilities mandate experimental verification through in-vitro enzyme inhibition assays and fungal cell culture studies.

Conclusion and Future Research Directives

4-Methylterbinafine hydrochloride is more than a mere impurity; it is a key molecular entity in the quality control and regulatory submission narrative for Terbinafine. This guide has established its chemical identity, outlined its synthesis and analytical determination, and framed its pharmacological relevance.

Future experimental work should be prioritized in the following areas:

-

Definitive Physicochemical Characterization: Experimental determination of melting point, pKa, and solubility in various biorelevant media.

-

Comparative Potency Assessment: Direct, side-by-side in-vitro testing of Terbinafine and 4-Methylterbinafine against a panel of relevant fungal pathogens (e.g., Trichophyton rubrum) and in a squalene epoxidase inhibition assay.

-

Toxicological Evaluation: In-vitro cytotoxicity assays to provide an initial assessment of its safety profile relative to the parent drug.

By systematically addressing these knowledge gaps, researchers can fully characterize the impact of this critical related compound, reinforcing the scientific foundation for the safe and effective use of Terbinafine.

References

-

Abdel-Gawad, S. A., & El-Guindi, N. M. (2009). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of AOAC International, 92(5), 1349-1362. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72941931, 4-Methylterbinafine hydrochloride. PubChem. Retrieved January 25, 2026, from [Link].

-

Global Substance Registration System (GSRS). 4-METHYLTERBINAFINE. GSRS. Retrieved January 25, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15657427, 4-Methylterbinafine. PubChem. Retrieved January 25, 2026, from [Link].

- Reddy, M. S., et al. (2007). Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine.

-

Pharmaffiliates. Terbinafine-impurities. Pharmaffiliates. Retrieved January 25, 2026, from [Link].

-

Patsnap. What is the mechanism of Terbinafine Hydrochloride?. Patsnap Synapse. Retrieved January 25, 2026, from [Link].

- Wang, Y., et al. (2003). Synthesis of terbinafine hydrochloride.

-

Karljiković-Rajić, K., et al. (2005). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 93-99. [Link].

-

G, S., et al. (2015). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks, 5(2), 125-134. [Link].

-

Gupta, A. K., & Cooper, E. A. (2023). Terbinafine. In StatPearls. StatPearls Publishing. [Link].

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 5. 4-Methylterbinafine hydrochloride | C22H28ClN | CID 72941931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.klivon.com [dev.klivon.com]

- 7. Terbinafine Hydrochloride - LKT Labs [lktlabs.com]

- 8. WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylterbinafine Hydrochloride

A Senior Application Scientist's Synthesis of a Potent Antifungal Agent

Foreword: Unraveling the Molecular Tactics of a Terbinafine Analogue

In the ever-evolving landscape of antifungal drug discovery, a deep, mechanistic understanding of a compound's action is paramount for its effective development and application. This guide provides a comprehensive technical overview of the mechanism of action of 4-Methylterbinafine hydrochloride, a structural analogue of the widely used allylamine antifungal, terbinafine. Given the limited direct research on 4-Methylterbinafine, this document leverages the extensive body of knowledge surrounding terbinafine to elucidate the anticipated molecular interactions and cellular consequences of this methylated derivative. We will delve into the core biochemical pathways targeted, the resulting physiological effects on fungal cells, and the experimental methodologies required to validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of antifungal agents.

The Ergosterol Biosynthesis Pathway: A Fungal Achilles' Heel

The fungal cell membrane is a critical structure for maintaining cellular integrity, regulating nutrient transport, and facilitating signal transduction. A key component of this membrane is ergosterol, the fungal equivalent of cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that represents a prime target for antifungal therapy due to its essentiality for fungal survival and its distinctness from mammalian cholesterol synthesis.[1]

The pathway begins with the synthesis of squalene, a linear hydrocarbon, from farnesyl pyrophosphate.[2] Squalene then undergoes epoxidation to form 2,3-oxidosqualene, a critical cyclization precursor. This reaction is catalyzed by the enzyme squalene epoxidase (SE) .[3][4] Subsequent enzymatic steps convert 2,3-oxidosqualene into lanosterol and finally to ergosterol.

Due to its pivotal role, squalene epoxidase is a highly attractive target for antifungal drug development.[3] Its inhibition disrupts the ergosterol biosynthesis pathway at an early and crucial stage.

Primary Mechanism of Action: Inhibition of Squalene Epoxidase

Based on its structural similarity to terbinafine, the primary mechanism of action of 4-Methylterbinafine hydrochloride is the potent and specific inhibition of fungal squalene epoxidase.[5][6] This inhibition is believed to be non-competitive, meaning the drug binds to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[7]

The Dual Antifungal Effect:

The inhibition of squalene epoxidase by 4-Methylterbinafine hydrochloride is expected to induce a two-pronged attack on the fungal cell:

-

Ergosterol Depletion (Fungistatic Effect): The blockage of the ergosterol biosynthesis pathway leads to a deficiency of this essential sterol in the fungal cell membrane.[8] This depletion disrupts membrane fluidity, integrity, and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[4]

-

Squalene Accumulation (Fungicidal Effect): The enzymatic block results in the intracellular accumulation of the substrate, squalene.[8] High concentrations of squalene are toxic to the fungal cell, leading to increased membrane permeability, disruption of cellular organization, and ultimately, cell death.[7]

The combination of a fungistatic and a fungicidal effect contributes to the high efficacy of this class of antifungals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. revvity.com [revvity.com]

A Guide to the Spectroscopic Characterization of 4-Methylterbinafine Hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methylterbinafine hydrochloride, a key related substance of the antifungal agent Terbinafine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. Our focus is on the causality behind experimental choices and the interpretation of spectral data, ensuring a self-validating system of protocols and analysis.

Introduction

4-Methylterbinafine hydrochloride is recognized as Impurity D in the European Pharmacopoeia (EP) monograph for Terbinafine.[1] Its structure is closely related to the active pharmaceutical ingredient, differing by the addition of a methyl group on the naphthalene ring. The presence and quantity of such impurities are critical quality attributes in pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. Therefore, robust analytical methods for its unambiguous identification and characterization are paramount.

This guide delves into the core spectroscopic techniques—NMR and MS—that form the bedrock of structural elucidation for organic molecules like 4-Methylterbinafine hydrochloride. We will explore the expected spectral patterns, drawing comparisons with the well-documented spectra of Terbinafine to highlight the subtle yet significant differences introduced by the 4-methyl substituent.

Molecular Structure and Origin

4-Methylterbinafine arises from the manufacturing process of Terbinafine, specifically from the condensation of a 4-methylnaphthalene intermediate with the (E)-Terbinafine side chain.[2] The 4-methylnaphthalene is an impurity present in the naphthalene intermediate raw material.[2]

Molecular Formula: C₂₂H₂₈ClN[3]

IUPAC Name: (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride[3]

Molecular Weight: 341.9 g/mol [3]

Caption: Structure of 4-Methylterbinafine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic compounds. For 4-Methylterbinafine hydrochloride, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the stereochemistry of the double bond.

Experimental Protocol: NMR Data Acquisition

The following protocol is based on standard practices for the analysis of pharmaceutical compounds and impurities, as described in relevant literature.[2]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Methylterbinafine hydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve polar compounds and the downfield shift of the exchangeable N-H proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, such as a Bruker-Avance 300-MHz or higher field instrument.[2] A higher field strength (e.g., 500 or 600 MHz) is advantageous for resolving complex multiplets in the aromatic region.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 14 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply an exponential window function, Fourier transform, phase correction, and baseline correction.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-Methylterbinafine hydrochloride is expected to be similar to that of Terbinafine, with key differences in the aromatic region due to the additional methyl group. The protonated amine will cause a general downfield shift of adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison with Terbinafine |

| ~1.10 | s | 9H | -C(CH₃)₃ | The tert-butyl group protons are magnetically equivalent and appear as a sharp singlet. This region is expected to be nearly identical to Terbinafine. |

| ~2.40 | s | 3H | N-CH₃ | The N-methyl protons will appear as a singlet. |

| ~2.70 | s | 3H | Ar-CH₃ | This is the key differentiating signal. It will appear as a singlet in the aromatic methyl region, absent in the Terbinafine spectrum. |

| ~3.50 | d | 2H | N-CH₂-CH= | These allylic protons are adjacent to a vinyl proton and will appear as a doublet. |

| ~4.30 | s | 2H | Ar-CH₂-N | The benzylic protons will appear as a singlet, shifted downfield due to the adjacent nitrogen and aromatic ring. |

| ~5.80 | dt | 1H | -CH=CH-C≡ | One of the vinyl protons, showing coupling to the adjacent CH₂ group and a long-range coupling to the other vinyl proton. |

| ~6.30 | dt | 1H | -CH=CH-C≡ | The other vinyl proton. The large coupling constant (J ≈ 15 Hz) confirms the (E)-configuration of the double bond. |

| 7.30 - 8.20 | m | 6H | Aromatic (Naphthyl) | This region will be more complex than in Terbinafine. The symmetry of the naphthalene ring is broken by the methyl group, leading to a more complex splitting pattern for the six aromatic protons. |

| >10.0 | br s | 1H | N⁺-H | The acidic proton on the nitrogen, which is often broad and may exchange with residual water in the solvent. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison with Terbinafine |

| ~20.0 | Ar-CH₃ | The carbon of the new methyl group on the naphthalene ring. This peak is absent in Terbinafine. |

| ~28.0 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31.0 | -C(CH₃)₃ | Carbons of the tert-butyl methyl groups. |

| ~42.0 | N-CH₃ | N-methyl carbon. |

| ~55.0 | Ar-CH₂-N | Benzylic carbon. |

| ~58.0 | N-CH₂-CH= | Allylic carbon. |

| ~80-95 | -C≡C- | The two sp-hybridized carbons of the alkyne. |

| ~115-145 | -CH=CH- & Aromatic C | The vinyl and aromatic carbons. The carbon attached to the methyl group (C4 of naphthalene) will be shifted downfield (~135-140 ppm) compared to the corresponding position in Terbinafine. Other aromatic carbons will also show minor shifts. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing hydrochloride salts.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of 4-Methylterbinafine hydrochloride (~1-10 µg/mL) in a suitable solvent system, typically methanol or an acetonitrile/water mixture, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Perkin-Elmer PE SCIEX-API 2000 or a more modern Q-TOF or Orbitrap instrument for high-resolution mass measurements.[2]

-

Ionization Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition:

-

Full Scan MS: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500). This will determine the molecular weight of the free base.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution data, the measured mass can be used to confirm the elemental composition.

Mass Spectrum Interpretation

-

Molecular Ion: The free base of 4-Methylterbinafine has a molecular formula of C₂₂H₂₇N. The expected monoisotopic mass is 305.2143 g/mol . In the ESI+ mass spectrum, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 306.2222 .

-

Key Fragmentation Pathways: The fragmentation of 4-Methylterbinafine is expected to be analogous to Terbinafine, with the primary cleavage points being the allylic and benzylic positions.

Caption: Proposed ESI-MS fragmentation of 4-Methylterbinafine.

-

Loss of the tert-butyl group: A common fragmentation for molecules containing a tert-butyl group is the loss of a C₄H₉ radical (57 Da), leading to a fragment ion at m/z 249.1.

-

Benzylic Cleavage: Cleavage of the C-N bond at the benzylic position is highly favorable. This can result in two characteristic fragment ions:

-

The 4-methylnaphthylmethyl cation (C₁₂H₁₁⁺) at m/z 155.1 . This fragment is 14 Da heavier than the corresponding naphthylmethyl cation (m/z 141.1) observed in the fragmentation of Terbinafine, providing direct evidence for the methyl substitution on the naphthalene ring.

-

The protonated side chain (C₁₀H₁₆N⁺) at m/z 150.1 .

-

Conclusion

The spectroscopic characterization of 4-Methylterbinafine hydrochloride is a clear and logical process when approached systematically. While its spectra are very similar to those of the parent drug, Terbinafine, key differences, particularly the singlet signal for the aromatic methyl group in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR, allow for its unambiguous identification. Furthermore, the 14 Da mass shift in the benzylic fragment ion in the mass spectrum provides definitive confirmation of the structure. The protocols and interpretive guidance provided in this document offer a robust framework for the identification and characterization of this critical pharmaceutical impurity, ensuring the quality and safety of Terbinafine-containing products.

References

-

Somepally, S., Khandapu, B. M., & Bollikolla, H. B. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks, 15(3), 1415-1424. [Link]

-

PubChem. (n.d.). 4-Methylterbinafine hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

SynZeal. (n.d.). Terbinafine EP Impurity D HCl. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Terbinafine hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Allmpus. (n.d.). Terbinafine EP Impurity D. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Methylterbinafine Hydrochloride

Introduction: Unveiling the Potential of a Terbinafine Analog

In the landscape of antifungal drug discovery, the allylamine class of compounds has carved a significant niche, with terbinafine being a cornerstone therapeutic for dermatophytic infections.[1] Its high efficacy stems from a specific and potent mechanism of action: the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This guide delves into the biological activities of a closely related analog, 4-Methylterbinafine hydrochloride. While primarily known as a process impurity in the synthesis of terbinafine, the addition of a methyl group to the naphthalene ring presents an intriguing modification that warrants a thorough investigation of its biological profile.[2][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known biological activities of the parent compound, terbinafine, and a proposed framework for the systematic evaluation of 4-Methylterbinafine hydrochloride. We will explore its anticipated antifungal, antibacterial, and anticancer properties, underpinned by detailed experimental protocols and a mechanistic rationale.

Chemical and Physical Properties

4-Methylterbinafine hydrochloride is a synthetic allylamine derivative, structurally similar to terbinafine hydrochloride. The key distinction is the presence of a methyl group at the 4-position of the naphthalene moiety.

| Property | Value | Source |

| IUPAC Name | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | PubChem |

| Molecular Formula | C22H28ClN | PubChem |

| Molecular Weight | 341.9 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Inferred |

| Solubility | Freely soluble in methanol and methylene chloride; soluble in ethanol; and slightly soluble in water.[2] | Inferred from Terbinafine HCl |

Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary mode of action for allylamine antifungals is the non-competitive inhibition of the enzyme squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]

The inhibition of squalene epoxidase by terbinafine leads to a dual antifungal effect:

-

Ergosterol Depletion: The lack of ergosterol disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death. This contributes to the fungistatic activity of the compound.[5]

-

Squalene Accumulation: The blockage of the metabolic pathway results in the intracellular accumulation of squalene, which is toxic to the fungal cell at high concentrations. This is believed to be the primary mechanism behind the fungicidal action of terbinafine.[5]

It is highly probable that 4-Methylterbinafine hydrochloride shares this mechanism of action. The addition of a methyl group on the naphthalene ring is unlikely to alter the core interaction with the enzyme's active site, although it may influence the binding affinity and, consequently, the potency of the compound.

Caption: Proposed mechanism of action for 4-Methylterbinafine HCl.

Antifungal Activity: A Primary Focus for Investigation

Terbinafine exhibits potent fungicidal activity against a broad spectrum of dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species.[5] It also shows activity against various molds and some dimorphic fungi. Its efficacy against yeasts, such as Candida albicans, is species-dependent and can be either fungicidal or fungistatic.

A systematic evaluation of the antifungal activity of 4-Methylterbinafine hydrochloride is paramount. A direct comparison with terbinafine will elucidate the impact of the 4-methyl group on its antifungal potency and spectrum.

Experimental Protocol: Antifungal Susceptibility Testing

A standardized broth microdilution method, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol for filamentous fungi, should be employed to determine the Minimum Inhibitory Concentration (MIC) of 4-Methylterbinafine hydrochloride.[6]

Objective: To determine the in vitro antifungal activity of 4-Methylterbinafine hydrochloride against a panel of clinically relevant fungal isolates and compare it to terbinafine hydrochloride.

Materials:

-

4-Methylterbinafine hydrochloride

-

Terbinafine hydrochloride (as a control)

-

Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Drug Stock Solutions: Prepare a 10 mg/mL stock solution of 4-Methylterbinafine hydrochloride and terbinafine hydrochloride in dimethyl sulfoxide (DMSO).

-

Preparation of Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of conidia or yeast cells in sterile saline and adjust the concentration to 1-5 x 10^6 CFU/mL using a hemocytometer.

-

Serial Dilutions: Perform serial twofold dilutions of the drug stock solutions in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.001 to 8 µg/mL).

-

Inoculation: Add the fungal inoculum to each well to a final concentration of 0.4-5 x 10^4 CFU/mL.

-

Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control well. Growth can be assessed visually or by reading the absorbance at a specific wavelength.

Caption: Workflow for Antifungal Susceptibility Testing.

Exploring Broader Biological Activities: Antibacterial and Anticancer Potential

While primarily an antifungal agent, terbinafine has demonstrated clinically relevant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[7][8] Furthermore, emerging research has highlighted the anticancer potential of terbinafine and other squalene epoxidase inhibitors.[9][10][11]

Antibacterial Activity

The antibacterial mechanism of terbinafine is not as well-defined as its antifungal action but may involve the disruption of bacterial cell membrane integrity.[8] Given its structural similarity, 4-Methylterbinafine hydrochloride should be screened for antibacterial activity.

Experimental Protocol: Antibacterial Susceptibility Testing

A standard broth microdilution assay can be adapted to assess the antibacterial activity of 4-Methylterbinafine hydrochloride.

Objective: To determine the in vitro antibacterial activity of 4-Methylterbinafine hydrochloride against a panel of Gram-positive and Gram-negative bacteria.

Materials:

-

4-Methylterbinafine hydrochloride

-

Bacterial isolates (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

Procedure:

-

Drug and Inoculum Preparation: Similar to the antifungal protocol, prepare drug stock solutions and adjust bacterial inoculum to a concentration of 5 x 10^5 CFU/mL.

-

Assay Setup: Perform serial dilutions of the compound in MHB in 96-well plates and inoculate with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Anticancer Activity

The anticancer effects of terbinafine appear to be multifaceted and may be independent of its squalene epoxidase inhibitory activity.[12] Studies have shown that terbinafine can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in various cancer cell lines.[13] One proposed mechanism involves the activation of the AMPK-mTOR signaling pathway.[12] Additionally, terbinafine has been shown to suppress tumor growth by reducing immune suppression in colorectal cancer models.[14]

The potential of 4-Methylterbinafine hydrochloride as an anticancer agent should be investigated, focusing on its effects on cell proliferation, cell cycle progression, and apoptosis in a panel of human cancer cell lines.

Experimental Protocol: In Vitro Anticancer Screening

A cell viability assay, such as the MTT assay, is a standard method for initial screening of anticancer activity.

Objective: To evaluate the cytotoxic effects of 4-Methylterbinafine hydrochloride on human cancer cell lines.

Materials:

-

4-Methylterbinafine hydrochloride

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of 4-Methylterbinafine hydrochloride for 24, 48, and 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Caption: Workflow for In Vitro Anticancer Screening (MTT Assay).

Conclusion and Future Directions

4-Methylterbinafine hydrochloride, as a close structural analog of the potent antifungal agent terbinafine, holds significant promise for exhibiting a range of biological activities. While direct experimental data on this compound is currently limited, a thorough investigation based on the established profile of terbinafine is warranted.

The primary focus of future research should be a direct comparative analysis of the antifungal activity of 4-Methylterbinafine hydrochloride and terbinafine to assess the impact of the 4-methyl substitution. Furthermore, its potential antibacterial and anticancer properties should be systematically explored through the well-established in vitro assays outlined in this guide. The elucidation of its biological activity profile could pave the way for the development of a novel therapeutic agent with an optimized efficacy and spectrum of action.

References

-

Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes. (2009). PubMed. Retrieved January 25, 2026, from [Link]

-

Terbinafine. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Studies on comparison of the efficacy of terbinafine 1% cream and butenafine 1% cream for the treatment of Tinea cruris. (2013). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Terbinafine. (2023). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

4-METHYLTERBINAFINE. (n.d.). G-SRS. Retrieved January 25, 2026, from [Link]

-

4-Methylterbinafine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Terbinafine in Combination with Other Antifungal Agents for Treatment of Resistant or Refractory Mycoses: Investigating Optimal Dosing Regimens Using a Physiologically Based Pharmacokinetic Model. (2020). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Synthesis And Antifungal Activity Of Terbinafine Analogues. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 25, 2026, from [Link]

-

Antifungal agent Terbinafine restrains tumor growth in preclinical models of hepatocellular carcinoma via AMPK-mTOR axis. (2020). PubMed. Retrieved January 25, 2026, from [Link]

-

Clinical relevance of the antibacterial activity of terbinafine: a contralateral comparison between 1% terbinafine cream and 0.1% gentamicin sulphate cream in pyoderma. (1992). PubMed. Retrieved January 25, 2026, from [Link]

-

Detailed mechanism of squalene epoxidase inhibition by terbinafine. (2011). PubMed. Retrieved January 25, 2026, from [Link]

-

An evaluation of the in vitro activity of terbinafine. (2000). PubMed. Retrieved January 25, 2026, from [Link]

-

Terbinafine: a review of its use in onychomycosis in adults. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025). Journal of Chemical Health Risks. Retrieved January 25, 2026, from [Link]

-

Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. (2011). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Antibiofilm and staphyloxanthin inhibitory potential of terbinafine against Staphylococcus aureus: in vitro and in vivo studies. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. (2019). Nature. Retrieved January 25, 2026, from [Link]

- Compound terbinafine hydrochloride composition of skin antibacterial drugs. (2004). Google Patents.

-

Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis. (2013). PubMed. Retrieved January 25, 2026, from [Link]

-

In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest. (2003). PubMed. Retrieved January 25, 2026, from [Link]

-

Lamisil vs Terbinafine Comparison. (n.d.). Drugs.com. Retrieved January 25, 2026, from [Link]

-

Squalene Epoxidase: Its Regulations and Links with Cancers. (2022). MDPI. Retrieved January 25, 2026, from [Link]

-

Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. Retrieved January 25, 2026, from [Link]

-

TERBINAFINE. (2018). pendopharm.com. Retrieved January 25, 2026, from [Link]

-

In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53‐associated cell cycle arrest. (2004). Scilit. Retrieved January 25, 2026, from [Link]

-

Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

- 1. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical relevance of the antibacterial activity of terbinafine: a contralateral comparison between 1% terbinafine cream and 0.1% gentamicin sulphate cream in pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiofilm and staphyloxanthin inhibitory potential of terbinafine against Staphylococcus aureus: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 12. Antifungal agent Terbinafine restrains tumor growth in preclinical models of hepatocellular carcinoma via AMPK-mTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53‐associated cell cycle arrest | Scilit [scilit.com]

- 14. Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of 4-Methylterbinafine Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the in vitro antifungal spectrum of 4-Methylterbinafine hydrochloride. Given the limited direct public data on this specific derivative, this document establishes a framework for its evaluation based on the well-characterized properties of its parent compound, terbinafine, and the principles of antifungal susceptibility testing.

Introduction: The Allylamine Class and the Significance of Terbinafine Derivatives

The allylamine class of antimycotics represents a cornerstone in the treatment of superficial fungal infections, with terbinafine being a key therapeutic agent.[1][2] Terbinafine's efficacy stems from its specific mechanism of action and broad-spectrum activity, particularly against dermatophytes.[3][4] 4-Methylterbinafine hydrochloride is a derivative and a known impurity of terbinafine.[5][6] Understanding the in vitro antifungal profile of such derivatives is crucial for comprehending the structure-activity relationships (SAR) within this chemical class and for identifying new potential antifungal candidates.[7][8] This guide will detail the established antifungal properties of terbinafine as a foundational reference, discuss the anticipated mechanism of action of 4-Methylterbinafine hydrochloride, and provide robust protocols for its in vitro evaluation.

Mechanism of Action: Inhibition of Squalene Epoxidase

4-Methylterbinafine hydrochloride, as an allylamine derivative, is presumed to share the same mechanism of action as terbinafine, which is the inhibition of the enzyme squalene epoxidase.[1][4] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[4]

The inhibition of squalene epoxidase has a dual antifungal effect:

-

Ergosterol Depletion: The primary consequence is the disruption of ergosterol production, an essential component for maintaining the integrity and function of the fungal cell membrane.[4]

-

Squalene Accumulation: The blockage of this enzymatic step leads to a toxic intracellular accumulation of squalene, which further disrupts cell membrane function and contributes to fungal cell death.[3]

This targeted action on the fungal pathway, with significantly less affinity for the mammalian equivalent, is a hallmark of the allylamine class and contributes to their favorable safety profile.[4]

Figure 1: Proposed mechanism of action of 4-Methylterbinafine hydrochloride.

Anticipated In Vitro Antifungal Spectrum

Dermatophytes

Terbinafine is highly active against dermatophytes, the primary causative agents of skin, hair, and nail infections. This includes species of Trichophyton, Microsporum, and Epidermophyton.[9][10]

Molds

Terbinafine has demonstrated good in vitro activity against various molds, including species of Aspergillus.[11]

Yeasts

The activity of terbinafine against yeasts can be species-dependent. It generally shows good activity against Candida parapsilosis but may be less potent against Candida albicans compared to other antifungal classes.[9][12]

The following table summarizes the known Minimum Inhibitory Concentration (MIC) ranges for terbinafine against various fungal groups, which can serve as a reference for the expected activity of 4-Methylterbinafine hydrochloride.

| Fungal Group | Genera | Terbinafine MIC Range (µg/mL) | Reference(s) |

| Dermatophytes | Trichophyton, Microsporum, Epidermophyton | ≤0.03 - 2.0 | [13] |

| Molds | Aspergillus | 0.4 - 1.6 (MIC90) | [11] |

| Yeasts | Candida | 6.60 (mean) | [10] |

Structure-Activity Relationship (SAR) Considerations

The addition of a methyl group at the 4-position of the naphthalene ring in terbinafine may influence its antifungal potency. SAR studies of terbinafine analogs suggest that the bulky, lipophilic naphthalene ring is crucial for anchoring the molecule to squalene epoxidase.[8] Modifications to this ring can alter the binding affinity and, consequently, the antifungal activity. The precise impact of the 4-methyl group would need to be determined empirically through susceptibility testing.

Experimental Protocols for In Vitro Antifungal Susceptibility Testing

To determine the in vitro antifungal spectrum of 4-Methylterbinafine hydrochloride, standardized methodologies are essential for reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[14]

Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Step-by-Step Protocol:

-

Preparation of Antifungal Stock Solution:

-

Dissolve 4-Methylterbinafine hydrochloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).

-

-

Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculum Preparation:

-

Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microdilution plate with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours or more for filamentous fungi, depending on the growth rate of the organism.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control.[10] The endpoint can be read visually or with a spectrophotometer.

-

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Agar-Based Methods (Disk Diffusion and Gradient Diffusion)

While broth microdilution is the reference method, agar-based techniques can provide a qualitative or quantitative assessment of antifungal activity and are often simpler to perform.

-

Disk Diffusion: A paper disk impregnated with a known amount of 4-Methylterbinafine hydrochloride is placed on an agar plate inoculated with the test fungus. The diameter of the zone of growth inhibition around the disk is measured after incubation.[14]

-

Gradient Diffusion (E-test): A plastic strip with a predefined gradient of the antifungal agent is placed on an inoculated agar plate. After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the ellipse intersects the strip.[4]

Data Interpretation and Self-Validation

For a robust analysis, it is essential to include quality control (QC) strains with known MIC ranges for terbinafine. This validates the accuracy and reproducibility of the testing procedure. The interpretation of MIC values helps to classify an isolate as susceptible, intermediate, or resistant, although official breakpoints have not been established for terbinafine or its derivatives by organizations like the FDA.[15]

Conclusion

While the in vitro antifungal spectrum of 4-Methylterbinafine hydrochloride has not been extensively documented in publicly available literature, its structural similarity to terbinafine provides a strong basis for predicting its mechanism of action and potential range of activity. The experimental protocols detailed in this guide offer a standardized and scientifically rigorous framework for determining its precise MIC values against a broad panel of pathogenic fungi. Such investigations are critical for advancing our understanding of the structure-activity relationships within the allylamine class and for the potential development of new antifungal agents.

References

-

Synthesis And Antifungal Activity Of Terbinafine Analogues. (n.d.). Retrieved from [Link]

-

Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

-

[In vitro spectrum of action of a new antifungal derivative of naftifin: terbinafin (SF 86-327)]. (1987). PubMed. Retrieved from [Link]

-

Understanding the antifungal activity of terbinafine analogues using quantitative structure-activity relationship (QSAR) models. (2007). PubMed. Retrieved from [Link]

-

Design, synthesis, antifungal activity, and ADME prediction of functional analogues of terbinafine. (2021). ResearchGate. Retrieved from [Link]

-

In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts. (2002). National Institutes of Health. Retrieved from [Link]

-

4-Methylterbinafine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Formulation, characterization, and in vitro antifungal evaluation of liposomal terbinafine prepared by the ethanol injection method. (2023). National Institutes of Health. Retrieved from [Link]

-

Terbinafine Preferred Antifungal with a Focus on Dermatophytes (A Review). (2020). Acta Scientific. Retrieved from [Link]

-

Terbinafine: mode of action and properties of the squalene epoxidase inhibition. (1992). PubMed. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. (2003). ACS Publications. Retrieved from [Link]

-

Synthesis and antifungal activity of terbinafine analogues. (2013). ResearchGate. Retrieved from [Link]

-

Update on terbinafine with a focus on dermatophytoses. (2009). National Institutes of Health. Retrieved from [Link]

-

An evaluation of the in vitro activity of terbinafine. (2000). PubMed. Retrieved from [Link]

-

Antifungal. (n.d.). Wikipedia. Retrieved from [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]

-

MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp. (1991). National Institutes of Health. Retrieved from [Link]

-

In vitro activity of terbinafine against clinical isolates of dermatophytes. (1998). PubMed. Retrieved from [Link]

-

4-METHYLTERBINAFINE. (n.d.). NCATS. Retrieved from [Link]

-

4-Methylterbinafine hydrochloride. (n.d.). National Institutes of Health. Retrieved from [Link]

-

4-Methylterbinafine hydrochloride. (n.d.). Symtera Analytics. Retrieved from [Link]

-

In Vitro Evaluation of Antifungal Activity of Terbinafine Nano Form against Yeast Organism Isolated in Thumby Labs Ajman. (2024). Gulf Medical University. Retrieved from [Link]

-

Antifungal Susceptibility Test Interpretive Criteria. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

- 1. actascientific.com [actascientific.com]

- 2. Antifungal - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Update on terbinafine with a focus on dermatophytoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 4-Methylterbinafine hydrochloride | CAS# 877265-33-3 | C₂₂H₂₈ClN [symteraanalytics.com]

- 7. Understanding the antifungal activity of terbinafine analogues using quantitative structure-activity relationship (QSAR) models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [In vitro spectrum of action of a new antifungal derivative of naftifin: terbinafin (SF 86-327)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An evaluation of the in vitro activity of terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of terbinafine against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbiologyjournal.org [microbiologyjournal.org]

- 15. idexx.dk [idexx.dk]

An In-depth Technical Guide to 4-Methylterbinafine Hydrochloride: A Core Terbinafine Impurity

Abstract

This technical guide provides a comprehensive analysis of 4-Methylterbinafine hydrochloride, a critical process-related impurity and potential degradant of the antifungal agent Terbinafine hydrochloride. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical properties, origins, and state-of-the-art analytical control strategies for this specific impurity. We will explore the causality behind established analytical methodologies, present detailed, field-proven protocols for its detection and quantification, and discuss the regulatory framework governing its control. The guide is structured to provide not just data, but actionable insights into ensuring the purity, safety, and efficacy of Terbinafine-containing pharmaceutical products.

Part 1: Introduction to Terbinafine and the Imperative of Impurity Profiling

Terbinafine is a synthetic allylamine antifungal agent widely prescribed for the treatment of dermatophyte infections of the skin, hair, and nails.[1][2] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3] This inhibition leads to a deficiency in ergosterol and a toxic intracellular accumulation of squalene, resulting in fungal cell death.[3]

In the realm of pharmaceutical manufacturing, the adage "the process defines the product" holds profound truth. The safety and efficacy of an active pharmaceutical ingredient (API) like Terbinafine are intrinsically linked to its purity profile. Impurities, even in minute quantities, can potentially alter the drug's efficacy, introduce toxicity, or affect its stability. Consequently, rigorous identification, quantification, and control of impurities are mandated by global regulatory bodies, including the International Council for Harmonisation (ICH).

Among the known impurities of Terbinafine, 4-Methylterbinafine holds particular significance. It is recognized by major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as Terbinafine Impurity D .[4] Its presence is primarily linked to the manufacturing process, making its control a critical checkpoint in the synthesis and quality control of Terbinafine hydrochloride.

Part 2: Physicochemical Characterization

A fundamental understanding of an impurity begins with its chemical structure. 4-Methylterbinafine is a close structural analogue of Terbinafine, differing only by the presence of a methyl group on the naphthalene ring system. This seemingly minor modification can, however, influence its chromatographic behavior, spectroscopic properties, and potentially its biological activity.